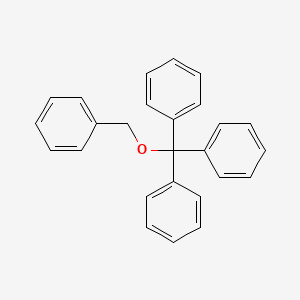

Benzyl trityl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5333-62-0 |

|---|---|

Molecular Formula |

C26H22O |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

[diphenyl(phenylmethoxy)methyl]benzene |

InChI |

InChI=1S/C26H22O/c1-5-13-22(14-6-1)21-27-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |

InChI Key |

CBFSOKBLQATTRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Trityl Ether: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) trityl ether is an organic compound featuring both a benzyl and a trityl (triphenylmethyl) group linked by an ether oxygen. While not commonly encountered as a standalone reagent, the conceptual framework of a molecule containing both these functionalities is highly relevant in the strategic design of complex organic syntheses, particularly in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and synthetic considerations for benzyl trityl ether. It details a plausible experimental protocol for its synthesis, discusses its role in the context of orthogonal protecting group strategies, and presents its spectroscopic characteristics in a comparative manner.

Chemical Structure and Properties

This compound consists of a benzyl group (a phenyl ring attached to a methylene (B1212753) group) and a bulky trityl group (three phenyl rings attached to a single carbon atom) sharing an ether linkage.

Chemical Structure:

-

Molecular Formula: C₂₆H₂₂O[1]

-

IUPAC Name: [(Benzyloxy)(diphenyl)methyl]benzene[1]

-

CAS Number: 5333-62-0

-

Molecular Weight: 350.46 g/mol [1]

Physicochemical Properties:

| Property | Value |

| Melting Point (°C) | Estimated to be in the range of 80-100 °C |

| Boiling Point (°C) | Expected to be high, likely >350 °C, with probable decomposition |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, diethyl ether, and toluene; insoluble in water. |

Synthesis of this compound

The synthesis of this compound, an unsymmetrical ether, can be approached through several established methods for etherification. The Williamson ether synthesis is a robust and widely applicable method.[2][3] This involves the reaction of an alkoxide with an alkyl halide. Two primary pathways are viable for the synthesis of this compound:

-

Route A: Reaction of benzyl alkoxide with trityl chloride.

-

Route B: Reaction of trityl alkoxide with benzyl bromide.

Due to the steric hindrance of the trityl group, Route A is generally preferred as it involves a less sterically hindered alkoxide.

Experimental Protocol: Williamson Ether Synthesis (Route A)

This protocol describes the synthesis of this compound from benzyl alcohol and trityl chloride.

Materials:

-

Benzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Trityl chloride (Triphenylmethyl chloride)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of Benzyl Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add benzyl alcohol (1.0 equivalent) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

-

Ether Formation: Dissolve trityl chloride (1.05 equivalents) in a minimal amount of anhydrous THF and add it dropwise to the sodium benzoxide solution at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude this compound by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Spectroscopic Characterization

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons of the benzyl and trityl groups would appear in the range of 7.0-7.5 ppm. - The benzylic methylene protons (-CH₂-) would likely appear as a singlet around 4.5-5.0 ppm. |

| ¹³C NMR | - Aromatic carbons would resonate in the region of 125-145 ppm. - The benzylic methylene carbon (-CH₂-) would be expected around 70-80 ppm. - The quaternary carbon of the trityl group would appear further downfield. |

| IR (Infrared) | - A characteristic C-O-C stretching vibration for an aryl-alkyl ether would be expected in the 1250-1000 cm⁻¹ region.[4] - Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. - Aliphatic C-H stretching from the benzyl methylene group would be seen just below 3000 cm⁻¹. |

Applications in Organic Synthesis and Drug Development

The primary significance of the this compound structure lies in the context of protecting group chemistry . Both benzyl (Bn) and trityl (Tr) ethers are extensively used to protect hydroxyl groups in complex molecules during multi-step syntheses, a common practice in drug development.[5]

The key feature when both groups are present in a molecule is their orthogonality . Orthogonal protecting groups can be removed under distinct reaction conditions without affecting each other.[6][7]

-

Benzyl (Bn) Group: Typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[4] It is stable to acidic and basic conditions.

-

Trityl (Tr) Group: Labile to mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) due to the formation of the stable trityl cation. It is stable to hydrogenolysis and basic conditions.

This orthogonality allows for the selective deprotection of either a benzyl-protected or a trityl-protected alcohol at different stages of a synthesis, enabling complex molecular architectures to be built in a controlled manner.

Logical Workflow for Orthogonal Deprotection

References

- 1. chemspider.com [chemspider.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl Trityl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of benzyl (B1604629) trityl ether, a valuable compound in organic synthesis, particularly as a protecting group for hydroxyl functionalities. This document details experimental protocols, presents key characterization data in a structured format, and includes visualizations to clarify the synthesis and characterization workflows.

Introduction

Benzyl trityl ether is a sterically hindered ether commonly used in multi-step organic synthesis. The bulky trityl (triphenylmethyl) group provides robust protection for the benzyl alcohol moiety, allowing for selective reactions at other positions of a molecule. Its stability under a range of conditions and subsequent selective removal make it a strategic choice in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide outlines a common and effective method for its preparation and the analytical techniques used to confirm its identity and purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the tritylation of benzyl alcohol. This reaction involves the formation of a stable trityl cation, which then reacts with the hydroxyl group of benzyl alcohol. Two primary methods are commonly employed: one using trityl chloride with a base like pyridine, and another utilizing triphenylmethanol (B194598) with an acid catalyst.

Synthesis Workflow

The general workflow for the synthesis of this compound from benzyl alcohol and a tritylating agent is depicted below. This process involves the reaction of the starting materials, followed by a workup procedure to isolate the crude product, and finally, purification to obtain the pure this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Tritylation of Benzyl Alcohol using Trityl Chloride

This protocol describes a common laboratory-scale synthesis of this compound using trityl chloride and pyridine.

Materials:

-

Benzyl alcohol

-

Trityl chloride

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve benzyl alcohol (1.0 eq) in anhydrous pyridine.

-

To this solution, add trityl chloride (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis and purity of this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

The logical flow of characterizing the synthesized this compound involves a series of spectroscopic analyses to determine its structure and purity.

Caption: Logical workflow for the characterization of this compound.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₂O |

| Molecular Weight | 350.46 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 102-103 °C (for deuterated analog)[1] |

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.50 | Multiplet | 20H | Aromatic Protons |

| ~4.15 | Singlet | 2H | -O-CH₂ -Ph |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~144.5 | Quaternary C (Trityl) |

| ~138.5 | Quaternary C (Benzyl) |

| ~127.0-129.0 | Aromatic CHs |

| ~87.0 | C -(O)-Ph₃ |

| ~65.0 | -O-CH₂ -Ph |

Table 4: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3080 | Medium | Aromatic C-H Stretch |

| ~2850-3000 | Medium | Aliphatic C-H Stretch |

| ~1600, 1490, 1450 | Medium | Aromatic C=C Bending |

| ~1070-1120 | Strong | C-O-C Stretch (Ether) |

| ~700-760 | Strong | Monosubstituted Benzene Bend |

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 350 | Low | [M]⁺ (Molecular Ion) |

| 243 | High | [C(C₆H₅)₃]⁺ (Trityl Cation) - Base Peak |

| 167 | Medium | [C₁₃H₉]⁺ (Fluorenyl Cation) |

| 91 | Medium | [C₇H₇]⁺ (Tropylium Cation) |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol offers a reliable method for its preparation, and the tabulated spectroscopic data serves as a valuable reference for its identification and purity assessment. The inclusion of workflow diagrams aims to provide a clear and logical understanding of the synthetic and analytical processes involved. This information is intended to support researchers and professionals in the successful synthesis and application of this important protected alcohol.

References

A Technical Guide to Benzyl and Trityl Ether Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of two fundamental and widely utilized protecting groups in organic synthesis: the benzyl (B1604629) (Bn) ether and the trityl (Tr) ether. While the term "benzyl trityl ether" does not refer to a standard, single protecting group, it is common for molecules to be protected with both types of groups. This guide will therefore address each protecting group individually, detailing their mechanisms of action, protocols for their installation and removal, and their distinct applications, particularly within the realm of drug development and complex molecule synthesis.

The Benzyl (Bn) Ether Protecting Group

The benzyl group is a classic and robust protecting group for hydroxyl functionalities, prized for its stability across a wide range of reaction conditions and its facile removal under neutral conditions.[1]

Mechanism of Action: Protection

The most common method for the introduction of a benzyl ether is the Williamson ether synthesis.[2][3] This reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the alcohol with a base, acts as a nucleophile and attacks an electrophilic benzyl halide (typically benzyl bromide or benzyl chloride).[3][4]

The choice of base is crucial and depends on the substrate's sensitivity and the acidity of the hydroxyl group.[5] Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and silver oxide (Ag₂O) for more sensitive substrates.[2][4] For acid-sensitive substrates, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions.[2]

Experimental Protocol: General Benzylation of an Alcohol [4]

-

To a solution of the alcohol in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), add a base (e.g., 1.1 equivalents of NaH) at 0 °C.

-

Allow the mixture to stir for 30 minutes to form the alkoxide.

-

Add benzyl bromide (1.2 equivalents) dropwise to the solution.

-

The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Mechanism of Action: Deprotection

The hallmark of the benzyl ether is its removal by catalytic hydrogenolysis.[2][5][6] This method offers the advantage of occurring under neutral conditions, which is beneficial for sensitive molecules. The reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas.[3] The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to yield the deprotected alcohol and toluene (B28343) as a byproduct.[7]

For molecules containing other reducible functional groups, such as alkenes or alkynes, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be employed to achieve selective debenzylation.[2] Strong acids can also cleave benzyl ethers, but this method is less common due to its harshness.[2] Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are particularly effective for p-methoxybenzyl (PMB) ethers.[2]

Experimental Protocol: Deprotection of a Benzyl Ether via Hydrogenolysis [8]

-

Dissolve the benzyl-protected compound in a solvent such as ethanol, methanol, or ethyl acetate (B1210297).

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

The reaction mixture is then placed under an atmosphere of hydrogen gas (typically using a balloon or a Parr hydrogenator).

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

After completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the deprotected alcohol.

Quantitative Data Summary: Benzyl Ether Protection and Deprotection

| Reaction Type | Reagents | Solvent | Temperature | Time | Yield | Citation |

| Benzylation | Nerol, Benzyl bromide, KOH | Neat | Room Temp. | 20 h | 91% | [4] |

| Benzylation | Cholesterol, Benzyl bromide, KOH | Neat | Room Temp. | 16 h | 86% | [4] |

| Deprotection (Hydrogenolysis) | Benzyl Ester, Ni₂B | Methanol | Ambient | N/A | High | [8] |

Logical Workflow for Benzyl Ether Protection and Deprotection

Caption: Workflow for Benzyl Ether Protection and Deprotection.

The Trityl (Tr) Ether Protecting Group

The trityl (triphenylmethyl) group is a bulky protecting group primarily used for the selective protection of primary alcohols due to its significant steric hindrance.[5][9] It is characterized by its lability under acidic conditions.

Mechanism of Action: Protection

The protection of an alcohol with a trityl group typically involves the reaction of the alcohol with trityl chloride (Tr-Cl) in the presence of a base like pyridine.[9] Pyridine serves to neutralize the hydrochloric acid byproduct. The reaction proceeds via an SN1 mechanism, which is a key distinction from many other protecting group installations.[9] The trityl chloride dissociates to form the highly stable trityl cation, which is then attacked by the nucleophilic alcohol. The stability of the trityl cation is due to the extensive resonance delocalization across the three phenyl rings.

Experimental Protocol: Tritylation of a Primary Alcohol [9]

-

Dissolve the alcohol in pyridine.

-

Add trityl chloride (1.1 equivalents) to the solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC.

-

Once the reaction is complete, the mixture is diluted with an organic solvent like ethyl acetate and washed with water, dilute HCl (to remove pyridine), and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo.

-

The crude product is purified by column chromatography.

Mechanism of Action: Deprotection

The removal of the trityl group is readily achieved under mild acidic conditions.[9][10] The mechanism involves the protonation of the ether oxygen by a Brønsted acid (e.g., formic acid, acetic acid, or trifluoroacetic acid), which makes the alcohol a good leaving group.[9] Subsequent cleavage of the C-O bond results in the formation of the deprotected alcohol and the stable trityl cation.[9][10] This cation is then typically scavenged by a nucleophile present in the reaction mixture. Lewis acids can also be employed for deprotection.[9]

Experimental Protocol: Deprotection of a Trityl Ether [9][10]

-

The trityl-protected compound is dissolved in a suitable solvent.

-

For acid-catalyzed deprotection, the solution is treated with a cold acid such as 97+% formic acid for a short period (e.g., 3 minutes).[9]

-

The acid is then removed under vacuum. The residue can be co-evaporated with solvents like dioxane to ensure complete removal of the acid.[9]

-

Alternatively, for LiCl-mediated deprotection, the trityl ether is refluxed with lithium chloride in methanol.[10]

-

After the reaction is complete (monitored by TLC), the mixture is quenched with water and extracted with an organic solvent.[10]

-

The combined organic phases are washed, dried, and concentrated. The product is purified by column chromatography.[10]

Quantitative Data Summary: Trityl Ether Deprotection

| Substrate | Reagent | Solvent | Condition | Time | Yield | Citation |

| Trityl Ether of 1-Heptanol | LiCl | Methanol | Reflux | Overnight | Good to Excellent | [10] |

| Monotritylated Diol | LiCl | Methanol | Reflux | 25 h | Good to Excellent | [10] |

| Allyl Trityl Ether | LiCl | Methanol | Reflux | Overnight | Good to Excellent | [10] |

| This compound | LiCl | Methanol | Reflux | Overnight | Good to Excellent | [10] |

Reaction Mechanism for Trityl Ether Protection and Deprotection

Caption: Mechanism for Trityl Ether Protection and Deprotection.

Orthogonality and Applications in Drug Development

The distinct deprotection conditions for benzyl and trityl ethers make them "orthogonal" protecting groups. This means that one can be selectively removed in the presence of the other.[2] For instance, a trityl group can be cleaved with mild acid while leaving a benzyl ether intact. Conversely, a benzyl group can be removed by hydrogenolysis without affecting a trityl ether. This orthogonality is of immense value in the synthesis of complex molecules, such as oligosaccharides and polyfunctional drug candidates, where sequential and selective deprotection is often required.[1][6][11]

In drug development, the strategic use of protecting groups like benzyl and trityl ethers allows for the precise modification of specific functional groups within a molecule, enabling the synthesis of analogues and the optimization of lead compounds. The stability of the benzyl group to a wide range of reagents and the mild conditions required for the removal of the trityl group make them indispensable tools for medicinal chemists.

References

- 1. mpikg.mpg.de [mpikg.mpg.de]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 6. researchgate.net [researchgate.net]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Benzyl Esters [organic-chemistry.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. RUA [rua.ua.es]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data of benzyl trityl ether (NMR, IR, MS)

A comprehensive analysis of the spectroscopic properties of benzyl (B1604629) trityl ether is crucial for its application in research and drug development. This guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data of Benzyl Trityl Ether

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of direct experimental spectra in public databases, the provided data for ¹³C NMR, IR, and MS are based on characteristic values for similar compounds and general spectroscopic principles. The ¹H NMR data is sourced from documented experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 - 7.50 | m | 20H | Aromatic protons (Trityl and Benzyl) |

| 4.13 | s | 2H | Methylene protons (-CH₂-) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum helps in identifying the carbon framework of the molecule. The following are predicted chemical shifts for this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Quaternary Carbon (Trityl) |

| ~129 | Aromatic CH (Trityl) |

| ~128 | Aromatic CH (Benzyl) |

| ~127 | Aromatic CH (Trityl and Benzyl) |

| ~87 | Quaternary Carbon (Trityl - C-O) |

| ~71 | Methylene Carbon (-CH₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Ethers are typically characterized by a strong C-O stretching vibration.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~3000 - 2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~1100 | Strong | C-O-C stretch (ether linkage) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Relative Intensity (%) | Assignment |

| 334 | Low | [M]⁺ (Molecular Ion) |

| 243 | High | [C(C₆H₅)₃]⁺ (Trityl cation) |

| 91 | Very High | [C₇H₇]⁺ (Benzyl cation/Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a benzyl ether, which can be adapted for this compound.

Synthesis of this compound

This compound can be synthesized via a Williamson ether synthesis.[3]

-

Reaction Setup: To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (B109758) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (B128534) (1.2 eq).

-

Addition of Trityl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of trityl chloride (1.1 eq) in anhydrous dichloromethane.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer, for example, a Bruker Avance-III (500 MHz).[4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[4]

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring to capture a sufficient mass range to observe the molecular ion and key fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis in the spectroscopic characterization of a compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Stability of Benzyl Trityl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, nucleoside chemistry, and drug development, the judicious selection and application of protecting groups are paramount. The benzyl (B1604629) trityl ether serves as a crucial protecting group for primary alcohols, leveraging the distinct stability profiles of its constituent benzyl and trityl ethers. The bulky trityl (triphenylmethyl) group offers steric hindrance and is renowned for its lability under acidic conditions, allowing for selective deprotection. Conversely, the benzyl group is generally stable to a wide range of acidic and basic conditions, typically requiring hydrogenolysis for cleavage.

This technical guide provides a comprehensive overview of the stability of benzyl trityl ether under both acidic and basic conditions. It consolidates quantitative data from studies on related compounds to offer a predictive understanding of its behavior, details experimental protocols for its cleavage, and presents logical workflows for its strategic application in complex synthetic routes.

Stability Profile of this compound

The stability of this compound is fundamentally dictated by the acid-labile trityl-oxygen bond. The benzyl-oxygen bond is significantly more robust and generally remains intact under conditions that cleave the trityl ether.

Acidic Conditions

Under acidic conditions, the cleavage of the trityl ether proceeds via an SN1-type mechanism. The reaction is initiated by the protonation of the ether oxygen, followed by the departure of the stable and resonance-stabilized trityl cation. This carbocation is then quenched by a nucleophile present in the reaction medium. The benzyl ether linkage is typically stable to the mild acidic conditions required for detritylation.[1][2]

The rate of cleavage is highly dependent on the strength of the acid, the solvent, and the temperature. Electron-donating substituents on the phenyl rings of the trityl group can significantly increase the rate of hydrolysis by further stabilizing the resulting carbocation.[1]

// Nodes start [label="this compound (R-O-Tr)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protonation [label="Protonation of Ether Oxygen\n(+ H⁺)", fillcolor="#FBBC05"]; oxonium [label="Protonated Ether\n[R-O(H)-Tr]⁺", fillcolor="#FBBC05"]; cleavage [label="Heterolytic Cleavage\n(Rate-determining step)", fillcolor="#EA4335"]; products [label="Deprotected Alcohol (R-OH)\n+ Trityl Cation (Tr⁺)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; quenching [label="Quenching of Trityl Cation\n(+ Nu⁻)", fillcolor="#FBBC05"]; byproduct [label="Trityl Byproduct (Tr-Nu)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> protonation; protonation -> oxonium; oxonium -> cleavage; cleavage -> products; products -> quenching [label="Trityl Cation"]; quenching -> byproduct; } DOT Caption: Acid-catalyzed deprotection mechanism of this compound.

Basic Conditions

This compound is generally stable under a wide range of basic conditions. Both the trityl and benzyl ether linkages are resistant to cleavage by common bases such as alkali metal hydroxides, carbonates, and amines. This stability makes the this compound an excellent choice for protecting alcohols during reactions that are performed under basic or nucleophilic conditions. However, very strong bases, such as organolithium reagents, may lead to cleavage. While specific quantitative data for this compound is scarce, studies on related trityl and benzyl ethers confirm their general stability to basic reagents.[3][4]

Quantitative Stability Data

Table 1: Acid-Catalyzed Hydrolysis of Substituted Trityl Ethers

| Trityl Ether Derivative | Acid Condition | Solvent | Temperature (°C) | Half-life (t₁/₂) | Reference |

| Trityl 2,2,2-trifluoroethyl ether | 0.1 M HClO₄ | Aqueous | 25 | Not specified | [1] |

| 4-Methoxytrityl 2,2,2-trifluoroethyl ether | 0.1 M HClO₄ | Aqueous | 25 | Not specified | [1] |

| 4,4'-Dimethoxytrityl 2,2,2-trifluoroethyl ether | 0.1 M HClO₄ | Aqueous | 25 | Not specified | [1] |

| 4,4',4''-Trimethoxytrityl 2,2,2-trifluoroethyl ether | 0.1 M HClO₄ | Aqueous | 25 | Not specified | [1] |

Note: This study highlights the increased reactivity with methoxy (B1213986) substitution but does not provide specific half-life values in the abstract.

Table 2: Deprotection of Benzyl Ethers under Various Conditions

| Benzyl Ether Substrate | Deprotection Conditions | Solvent | Time | Yield of Alcohol (%) | Reference |

| Various O-benzyl protected carbohydrates | O₃, then NaOMe | CH₂Cl₂/MeOH | Not specified | High | [4] |

| Benzyl ether | BCl₃·SMe₂ | CH₂Cl₂ | 0.5 - 2 h | 85-95 | [5] |

| Benzyl ether | H₂, Pd/C | EtOH | Not specified | High | [6] |

Experimental Protocols

The following are representative experimental protocols for the deprotection of trityl ethers, which are applicable to this compound.

Protocol 1: Deprotection using Formic Acid

This protocol is suitable for the rapid cleavage of trityl ethers.[2]

Materials:

-

Trityl-protected alcohol (e.g., this compound)

-

Formic acid (97+%)

-

Dioxane

-

Ethanol (B145695) (EtOH)

-

Diethyl ether (Et₂O)

Procedure:

-

Treat the trityl-protected alcohol (0.4 mmol) with 3 mL of cold formic acid (97+%) for 3 minutes.

-

Evaporate the formic acid using an oil pump at room temperature.

-

Add dioxane and evaporate to dryness. Repeat this step.

-

Add ethanol and evaporate to dryness.

-

Add diethyl ether and evaporate to dryness.

-

Extract the residue with 10 mL of warm water.

-

Filter the insoluble triphenylcarbinol.

-

Evaporate the filtrate in vacuo to obtain the deprotected alcohol.

Protocol 2: Deprotection using Trifluoroacetic Acid on Silica (B1680970) Gel

This method offers a mild and efficient one-step deprotection and purification.[7]

Materials:

-

Trityl-protected alcohol

-

Silica gel

-

Trifluoroacetic acid (TFA)

-

Appropriate solvent system for column chromatography (e.g., hexane/ethyl acetate)

Procedure:

-

Prepare a silica gel column with the desired solvent system.

-

Dissolve the trityl-protected alcohol in a minimal amount of the column solvent.

-

Add a few drops of TFA to the dissolved sample.

-

Load the sample onto the silica gel column.

-

Elute the column with the chosen solvent system.

-

The deprotected alcohol will elute from the column, while the trityl byproduct is retained on the silica gel.

-

Collect the fractions containing the product and evaporate the solvent.

Strategic Application and Workflow

The selection of a protecting group is a critical decision in the design of a synthetic route. The following diagrams illustrate a logical workflow for assessing protecting group stability and a decision tree for selecting an appropriate alcohol protecting group.

// Nodes start [label="Define Reaction Conditions\n(Reagents, Solvent, Temp.)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; select_pgs [label="Select Candidate Protecting Groups\n(e.g., this compound, TBS, MOM)", fillcolor="#FBBC05"]; prepare_substrates [label="Prepare Test Substrates\n(Simple alcohols with candidate PGs)", fillcolor="#FBBC05"]; run_screen [label="Perform Robustness Screen\n(Subject test substrates to reaction conditions)", fillcolor="#EA4335"]; analysis [label="Analyze Reaction Mixture\n(e.g., by LC-MS, GC-MS, NMR)", fillcolor="#34A853"]; evaluate [label="Evaluate PG Stability\n(% Cleavage of each PG)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stable [label="PG is Stable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; unstable [label="PG is Unstable", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; select_best [label="Select Optimal Protecting Group for Synthesis", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Proceed with Synthesis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> select_pgs; select_pgs -> prepare_substrates; prepare_substrates -> run_screen; run_screen -> analysis; analysis -> evaluate; evaluate -> stable [label="< 5% cleavage"]; evaluate -> unstable [label="> 5% cleavage"]; stable -> select_best; unstable -> select_pgs [label="Re-evaluate"]; select_best -> end; } DOT Caption: Experimental workflow for assessing protecting group stability.

// Nodes start [label="Need to Protect a Primary Alcohol?", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acidic_conditions [label="Subsequent reactions involve\nacidic conditions?", shape=Mdiamond, fillcolor="#FBBC05"]; basic_conditions [label="Subsequent reactions involve\nbasic/nucleophilic conditions?", shape=Mdiamond, fillcolor="#FBBC05"]; hydrogenolysis [label="Molecule compatible with\nhydrogenolysis?", shape=Mdiamond, fillcolor="#FBBC05"]; use_BnTr [label="Consider this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; avoid_BnTr_acid [label="Avoid Trityl-based PGs\n(Consider Benzyl, Silyl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; use_BnTr_base [label="this compound is a\ngood candidate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; avoid_BnTr_h2 [label="Avoid Benzyl Ether\n(Consider Trityl, Silyl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; orthogonal [label="Orthogonal deprotection required?", shape=Mdiamond, fillcolor="#FBBC05"]; orthogonal_yes [label="Select PGs with non-overlapping\ndeprotection conditions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; orthogonal_no [label="Proceed with selected PG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> acidic_conditions [label="Yes"]; acidic_conditions -> avoid_BnTr_acid [label="Yes"]; acidic_conditions -> basic_conditions [label="No"]; basic_conditions -> use_BnTr_base [label="Yes"]; basic_conditions -> hydrogenolysis [label="No"]; hydrogenolysis -> avoid_BnTr_h2 [label="No"]; hydrogenolysis -> orthogonal [label="Yes"]; orthogonal -> orthogonal_yes [label="Yes"]; orthogonal -> orthogonal_no [label="No"]; use_BnTr_base -> orthogonal; orthogonal_no -> use_BnTr; orthogonal_yes -> use_BnTr;

} DOT Caption: Decision tree for selecting an alcohol protecting group.

Conclusion

This compound is a valuable protecting group for primary alcohols, offering a unique combination of stability and selective lability. Its robustness under basic conditions makes it ideal for syntheses involving nucleophilic reagents, while the acid-sensitive trityl group allows for mild and selective deprotection in the presence of more acid-stable functionalities. Although direct quantitative data on the stability of this compound across a broad pH spectrum is limited, a thorough understanding of the behavior of its constituent parts, as detailed in this guide, enables chemists to strategically employ this protecting group in the synthesis of complex molecules. The provided experimental protocols and logical workflows further aid in the practical application and assessment of this compound in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. total-synthesis.com [total-synthesis.com]

- 3. The tritylone protecting group: ether cleavage by Wolff–Kishner reduction - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 5. Reverse orthogonal strategy for oligosaccharide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

Solubility Profile of Benzyl Trityl Ether in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl (B1604629) trityl ether in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, particularly in the protection of hydroxyl groups, and for its handling and purification in drug development processes. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide emphasizes qualitative solubility based on the principle of "like dissolves like" and the known properties of structurally similar compounds. A detailed experimental protocol for determining the precise solubility of benzyl trityl ether is also provided.

Core Concepts: Structure and Polarity

This compound is a large, sterically hindered molecule with a significant nonpolar character. Its structure consists of a benzyl group and a bulky trityl (triphenylmethyl) group linked by an ether oxygen. The three phenyl rings of the trityl group and the phenyl ring of the benzyl group contribute to its hydrophobicity and favor its dissolution in nonpolar or weakly polar organic solvents. Conversely, its solubility in polar solvents, particularly protic solvents like water and lower alcohols, is expected to be very low.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in common organic solvents at ambient temperature (approximately 20-25 °C). This information is inferred from the solubility of structurally related compounds such as benzyl ether and triphenylmethanol. Benzyl ether is miscible with ethanol, ether, chloroform (B151607), and acetone[1]. Triphenylmethanol is insoluble in water and petroleum ether but is soluble in ethanol, diethyl ether, and benzene[2][3].

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Alcohols | Methanol (B129727) | Sparingly Soluble | The polarity of methanol may limit the dissolution of the large, nonpolar this compound. |

| Ethanol | Soluble | Ethanol is less polar than methanol, and the ethyl group's nonpolar character enhances its ability to solvate the solute. | |

| Ethers | Diethyl Ether | Very Soluble | As an ether itself, this compound is expected to be highly soluble in the nonpolar, aprotic environment of diethyl ether. |

| Tetrahydrofuran (THF) | Very Soluble | THF is another ether solvent that is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound. | |

| Esters | Ethyl Acetate (B1210297) | Soluble | Ethyl acetate is a moderately polar aprotic solvent that can effectively solvate the this compound molecule. |

| Halogenated Solvents | Dichloromethane (DCM) | Very Soluble | Dichloromethane is an excellent solvent for many organic compounds and is expected to be a very good solvent for this compound. The synthesis of related compounds often utilizes DCM as a solvent[4]. |

| Chloroform | Very Soluble | Similar to dichloromethane, chloroform is a common and effective solvent for nonpolar and moderately polar organic compounds. | |

| Aromatic Hydrocarbons | Toluene (B28343) | Very Soluble | The presence of multiple aromatic rings in this compound makes it highly compatible with aromatic solvents like toluene through favorable π-π stacking interactions. Toluene is often used as a solvent in reactions involving benzyl ethers[5]. |

| Benzene (B151609) | Very Soluble | Similar to toluene, benzene is an excellent solvent for aromatic compounds. | |

| Alkanes | Hexane (B92381) | Sparingly Soluble | While nonpolar, the large size and specific shape of this compound might limit its solubility in a purely aliphatic solvent like hexane compared to aromatic or ether solvents. |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent that can dissolve a wide range of compounds. While this compound is largely nonpolar, some solubility is expected. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve many otherwise insoluble compounds. It is miscible with water and also a good solvent for many organic compounds[6][7][8]. |

Experimental Protocol for Solubility Determination

This section outlines a general experimental procedure for the quantitative determination of this compound solubility in a given organic solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer (for analysis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, weigh the vial containing the solid residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

-

Calculate the solubility in g/100 mL or other appropriate units.

-

-

Instrumental Analysis (for volatile solvents or higher accuracy):

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent in a volumetric flask.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution and express the solubility in g/100 mL.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

Conclusion

References

- 1. Benzyl Ether [drugfuture.com]

- 2. Triphenylmethanol - Wikipedia [en.wikipedia.org]

- 3. Triphenylmethanol - Sciencemadness Wiki [sciencemadness.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gchemglobal.com [gchemglobal.com]

- 8. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

An In-Depth Technical Guide to Ether Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high fidelity. Among the various classes of protecting groups, ethers stand out for their versatility, robustness, and the wide array of methods available for their introduction and cleavage. This technical guide provides a comprehensive overview of the most commonly employed ether protecting groups, with a focus on their relative stabilities, orthogonal deprotection strategies, and detailed experimental protocols.

Introduction to Ether Protecting Groups

Hydroxyl groups are ubiquitous in organic molecules and are often involved in or susceptible to a wide range of chemical reactions. To prevent unwanted side reactions during a synthetic sequence, it is often necessary to temporarily mask the hydroxyl functionality. This is achieved by converting the alcohol into a less reactive ether derivative. A good protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield under mild conditions that do not affect other functional groups in the molecule.[1]

Ether protecting groups are broadly categorized into three main classes: silyl (B83357) ethers, alkyl ethers, and alkoxyalkyl ethers. The choice of a specific ether protecting group depends on several factors, including the steric and electronic properties of the alcohol, the required stability of the protected intermediate, and the compatibility of the deprotection conditions with other functionalities present in the molecule.

Silyl Ethers

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, varied stability, and mild cleavage conditions, typically involving fluoride (B91410) ions or acidic hydrolysis. The stability of silyl ethers is highly tunable by varying the substituents on the silicon atom.

Common Silyl Ether Protecting Groups

The most common silylating agents are silyl chlorides (R₃SiCl) and silyl triflates (R₃SiOTf). The reaction is typically carried out in the presence of a base, such as imidazole (B134444), pyridine (B92270), or triethylamine (B128534), to neutralize the acid byproduct.

-

Trimethylsilyl (B98337) (TMS): One of the most labile silyl ethers, TMS is often used for temporary protection.

-

Triethylsilyl (TES): More stable than TMS due to increased steric hindrance.

-

tert-Butyldimethylsilyl (TBDMS or TBS): A versatile and widely used protecting group, offering a good balance of stability and ease of cleavage.

-

Triisopropylsilyl (TIPS): Significantly more sterically hindered and therefore more stable than TBDMS.

-

tert-Butyldiphenylsilyl (TBDPS): One of the most robust common silyl ethers, offering high stability towards acidic conditions.

Quantitative Stability of Silyl Ethers

The stability of silyl ethers is a critical factor in their selection. The following tables summarize the relative rates of cleavage under acidic and basic conditions. It is important to note that these are relative stabilities and the actual cleavage rates will depend on the specific substrate and reaction conditions.

Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis [2][3]

| Silyl Ether | Relative Rate of Cleavage (TMS = 1) |

| TMS | 1 |

| TES | 64 |

| TBDMS | 20,000 |

| TIPS | 700,000 |

| TBDPS | 5,000,000 |

Table 2: Relative Stability of Silyl Ethers to Basic Hydrolysis [2][3]

| Silyl Ether | Relative Rate of Cleavage (TMS = 1) |

| TMS | 1 |

| TES | 10-100 |

| TBDMS | ~20,000 |

| TBDPS | ~20,000 |

| TIPS | 100,000 |

Experimental Protocols for Silyl Ethers

-

Reagents: Primary alcohol, trimethylsilyl chloride (TMSCl), and triethylamine (Et₃N) in dichloromethane (B109758) (DCM).

-

Procedure: To a solution of the primary alcohol in dry DCM, add triethylamine (1.2 equivalents). Cool the mixture to 0 °C and add TMSCl (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[4][5][6]

-

Reagents: Primary alcohol, tert-butyldimethylsilyl chloride (TBDMSCl), and imidazole in N,N-dimethylformamide (DMF).

-

Procedure: To a solution of the primary alcohol in dry DMF, add imidazole (2.5 equivalents) and TBDMSCl (1.2 equivalents). Stir the reaction mixture at room temperature overnight. Add water to the reaction mixture and extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography.[7]

-

Reagents: Secondary alcohol, triisopropylsilyl chloride (TIPSCl), and imidazole.

-

Procedure: A mixture of the secondary alcohol (1 mmol), imidazole (3-4 mmol), and TIPSCl (1.5-2 mmol) is irradiated in a microwave oven at 100-700 W for 30-120 seconds. The progress of the reaction is monitored by TLC. The resulting mixture is purified by column chromatography on silica (B1680970) gel using petroleum ether as the eluent to afford the pure product.[8]

-

Reagents: TBDMS-protected alcohol and tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF).

-

Procedure: To a solution of the TBDMS ether in THF at 0 °C, add a 1 M solution of TBAF in THF (1.1 equivalents). Stir the reaction for 45 minutes, allowing it to warm to room temperature. Dilute the reaction mixture with dichloromethane and quench with water. The organic layer is separated, washed with brine, and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.[9]

Alkyl Ethers

Alkyl ethers are generally more robust than silyl ethers and are stable to a wider range of reaction conditions, including strongly basic and nucleophilic reagents. Their removal, however, often requires harsher conditions.

Common Alkyl Ether Protecting Groups

-

Methyl (Me): A very stable protecting group, typically removed with strong Lewis acids like boron tribromide (BBr₃).

-

Benzyl (B1604629) (Bn): A versatile and widely used protecting group, stable to most acidic and basic conditions. It is readily cleaved by catalytic hydrogenolysis.

-

p-Methoxybenzyl (PMB): Similar in stability to the benzyl group but can be selectively cleaved under oxidative conditions in the presence of a benzyl group.

-

Trityl (Tr): A bulky protecting group that selectively protects primary alcohols over secondary and tertiary alcohols. It is labile to acidic conditions.

Experimental Protocols for Alkyl Ethers

-

Reagents: Alcohol, sodium hydride (NaH), and benzyl bromide (BnBr) in tetrahydrofuran (THF).

-

Procedure: To a suspension of NaH (1.2 equivalents) in dry THF at 0 °C, add a solution of the alcohol in THF dropwise. Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 equivalents). Allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction with water and extract the product with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[3][10]

-

Reagents: Benzyl-protected alcohol, palladium on carbon (10% Pd/C), and hydrogen gas in ethanol (B145695) (EtOH).

-

Procedure: To a solution of the benzyl ether in ethanol, add a catalytic amount of 10% Pd/C. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The reaction is stirred under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected alcohol.[1][8][11]

-

Reagents: Alcohol, sodium hydride (NaH), and p-methoxybenzyl chloride (PMBCl) in tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).

-

Procedure: To a cooled (0 °C) solution of the alcohol in a mixture of THF and DMF, add NaH (4 equivalents, 60% dispersion in mineral oil) portionwise. After gas evolution ceases, a solution of p-methoxybenzyl bromide (2 equivalents) in THF is added slowly. The reaction is stirred at 0 °C for 1 hour and then quenched by the slow addition of a 1 M solution of sodium methoxide (B1231860) in methanol. The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.[12]

-

Reagents: PMB-protected alcohol and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a mixture of dichloromethane (DCM) and water.

-

Procedure: To a solution of the PMB ether in a mixture of DCM and water (typically 18:1) at 0 °C, add DDQ (1.3 equivalents) slowly as a solid. The reaction is warmed to room temperature and stirred for 1 hour. The crude mixture is directly loaded onto a silica gel column for purification to yield the deprotected alcohol.[12][13][14]

-

Reagents: Primary alcohol, trityl chloride (TrCl), and pyridine.

-

Procedure: A mixture of the primary alcohol and trityl chloride (2 equivalents) in dry pyridine is stirred overnight at room temperature. Methanol is added to quench the reaction. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to obtain the trityl ether.[9]

-

Reagents: Trityl-protected alcohol and formic acid.

-

Procedure: The trityl ether is treated with cold formic acid (97+%) for a few minutes. The acid is then removed under high vacuum at room temperature. The residue is co-evaporated with dioxane, followed by ethanol and diethyl ether. The residue is then extracted with warm water, and the insoluble triphenylcarbinol byproduct is removed by filtration. The aqueous filtrate is evaporated in vacuo to yield the deprotected alcohol.[9]

Alkoxyalkyl Ethers

Alkoxyalkyl ethers, also known as acetal (B89532) protecting groups, are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.

Common Alkoxyalkyl Ether Protecting Groups

-

Methoxymethyl (MOM): A simple and commonly used acetal protecting group.

-

Tetrahydropyranyl (THP): Another widely used acetal protecting group. Introduction of a THP group creates a new stereocenter, which can lead to diastereomeric mixtures.

Experimental Protocols for Alkoxyalkyl Ethers

-

Reagents: Alcohol, methoxymethyl chloride (MOMCl), and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).

-

Procedure: To a solution of the alcohol and DIPEA (4 equivalents) in DCM at 0 °C, add freshly distilled MOMCl (3 equivalents) dropwise. Sodium iodide (0.5 equivalents) can be added as a catalyst. The mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[15][16]

-

Reagents: MOM-protected alcohol and hydrochloric acid (HCl) in methanol.

-

Procedure: The MOM ether is dissolved in methanol, and a catalytic amount of concentrated HCl is added. The solution is heated to reflux until the deprotection is complete (monitored by TLC). The reaction is then cooled, neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the deprotected alcohol.[16]

-

Reagents: Alcohol, 3,4-dihydro-2H-pyran (DHP), and pyridinium (B92312) p-toluenesulfonate (PPTS) in dichloromethane (DCM).

-

Procedure: To a solution of the alcohol and DHP (1.5 equivalents) in DCM at 0 °C, add a catalytic amount of PPTS. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water and extracted with DCM. The organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[13]

-

Reagents: THP-protected alcohol and p-toluenesulfonic acid monohydrate (TsOH·H₂O) in isopropanol (B130326).

-

Procedure: To a solution of the THP ether in isopropanol at 0 °C, add p-toluenesulfonic acid monohydrate. The mixture is stirred at room temperature until the deprotection is complete. The reaction is then diluted with water, extracted with dichloromethane, washed with brine, and dried over sodium sulfate. The solvent is removed, and the residue is purified by chromatography to give the deprotected alcohol.[13]

Orthogonal Protection Strategies

In the synthesis of complex molecules with multiple hydroxyl groups, it is often necessary to differentiate between them. This is achieved through orthogonal protection, where different protecting groups that can be removed under distinct conditions are employed.[17][18] For example, a molecule can be protected with a TBDMS ether (cleaved by fluoride), a benzyl ether (cleaved by hydrogenolysis), and a PMB ether (cleaved by oxidation). This allows for the selective deprotection of one hydroxyl group while the others remain protected.

A common orthogonal strategy involves the use of a benzyl ether and a p-methoxybenzyl (PMB) ether. The PMB group can be selectively removed by oxidation with DDQ, leaving the benzyl group intact.[19][20] Subsequently, the benzyl group can be removed by hydrogenolysis.

Visualizing Protecting Group Strategies

The selection and manipulation of protecting groups can be visualized as a logical workflow. The following diagrams, generated using the DOT language, illustrate key concepts in ether protection chemistry.

Caption: General workflow for the use of a protecting group in organic synthesis.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. hwpi.harvard.edu [hwpi.harvard.edu]

- 4. youtube.com [youtube.com]

- 5. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]

- 6. fiveable.me [fiveable.me]

- 7. total-synthesis.com [total-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 15. scholars.iwu.edu [scholars.iwu.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 19. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Benzyl and Trityl Ethers in Modern Carbohydrate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, where the subtle differences in stereochemistry can dictate biological function, the precise control of synthetic pathways is paramount. The dense functionalization of monosaccharide units necessitates a sophisticated approach to the protection and selective deprotection of hydroxyl groups. Among the arsenal (B13267) of protecting groups available to the synthetic chemist, benzyl (B1604629) and trityl ethers have emerged as indispensable tools, enabling the construction of complex oligosaccharides and glycoconjugates with remarkable precision. This technical guide provides an in-depth exploration of the role of benzyl and trityl ethers in carbohydrate chemistry, detailing their application, underlying principles, and practical execution.

The Benzyl Ether: A Workhorse Protecting Group

The benzyl (Bn) ether is one of the most widely used "permanent" protecting groups in carbohydrate synthesis, valued for its general stability under a wide range of reaction conditions.[1][2] Its introduction and removal are typically high-yielding processes, and its electronic properties play a crucial role in modulating the reactivity of glycosyl donors.

Introduction of the Benzyl Group

The most common method for the introduction of a benzyl group is the Williamson ether synthesis, which involves the deprotonation of a hydroxyl group with a base, followed by nucleophilic substitution with a benzyl halide.

Experimental Protocol: General Benzylation of a Monosaccharide

-

Materials: Monosaccharide with free hydroxyl group(s), sodium hydride (NaH) (60% dispersion in mineral oil), benzyl bromide (BnBr), anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of the partially protected monosaccharide in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add NaH (1.2 equivalents per hydroxyl group to be benzylated) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equivalents per hydroxyl group) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of methanol (B129727) at 0 °C.

-

Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography to afford the benzylated product.

-

The "Armed" and "Disarmed" Concept

A key strategic advantage of using benzyl ethers lies in the "armed-disarmed" principle, a concept that describes the influence of protecting groups on the reactivity of a glycosyl donor.[3][4] Glycosyl donors protected with electron-donating groups, such as benzyl ethers, are termed "armed" because they are more reactive. Conversely, donors protected with electron-withdrawing groups, like acyl groups (e.g., benzoyl, acetyl), are "disarmed" and less reactive.[4] This difference in reactivity allows for chemoselective glycosylations, where an armed donor can be activated in the presence of a disarmed acceptor, which also possesses a leaving group.

The mechanism involves the stabilization of the transient oxocarbenium ion intermediate by the electron-donating benzyl groups, which lowers the activation energy for glycosylation.

Deprotection of Benzyl Ethers

The removal of benzyl groups is most commonly achieved by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source.[5] This method is generally clean and high-yielding.

Experimental Protocol: Hydrogenolysis of Benzyl Ethers

-

Materials: Benzylated carbohydrate, 10% Palladium on carbon (Pd/C), solvent (e.g., ethanol, methanol, or ethyl acetate), hydrogen source (hydrogen gas balloon or hydrogenator).

-

Procedure:

-

Dissolve the benzylated carbohydrate in a suitable solvent in a flask equipped with a magnetic stir bar.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

-

Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at a set pressure in a hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric upon drying; ensure the filter cake is kept wet.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the debenzylated product.

-

The Trityl Ether: A Bulky Guardian of Primary Hydroxyls

The triphenylmethyl (trityl, Tr) ether is a sterically demanding protecting group that exhibits a strong preference for reacting with the least hindered primary hydroxyl group of a monosaccharide.[6][7] This regioselectivity is a cornerstone of many oligosaccharide synthesis strategies.

Selective Tritylation of Primary Hydroxyl Groups

The selective introduction of a trityl group at the primary position (e.g., the 6-OH of a hexopyranose) is a common first step in a multi-step protection strategy.

Experimental Protocol: Selective Tritylation of Methyl α-D-Glucopyranoside

-

Materials: Methyl α-D-glucopyranoside, trityl chloride (TrCl), anhydrous pyridine (B92270).

-

Procedure:

-

Dissolve methyl α-D-glucopyranoside in anhydrous pyridine in a flask equipped with a magnetic stir bar and a drying tube.

-

Add trityl chloride (1.1 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and add a few milliliters of water to quench any unreacted trityl chloride.

-

Concentrate the reaction mixture under reduced pressure to remove the pyridine.

-

Dissolve the residue in a mixture of ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography to afford methyl 6-O-trityl-α-D-glucopyranoside.

-

Orthogonal Deprotection Strategies

A significant advantage of the trityl group is its lability under acidic conditions, which allows for its selective removal in the presence of acid-stable protecting groups like benzyl ethers. This orthogonality is crucial for the stepwise elongation of oligosaccharide chains.

Experimental Protocol: Detritylation in the Presence of Benzyl Ethers

-

Materials: 6-O-Trityl-2,3,4-tri-O-benzyl-D-glucopyranose, 80% aqueous acetic acid.

-

Procedure:

-

Dissolve the tritylated and benzylated sugar in 80% aqueous acetic acid.

-

Heat the solution at 60-80 °C and monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the acetic acid. Co-evaporation with toluene (B28343) can help to remove residual acetic acid.

-

Purify the resulting product, which now has a free primary hydroxyl group, by silica gel column chromatography.

-

Synergy in Oligosaccharide Synthesis: An Integrated Workflow

The combination of benzyl and trityl ethers in an orthogonal protecting group strategy is a powerful approach for the synthesis of complex oligosaccharides. A typical workflow involves the selective protection of the primary hydroxyl with a trityl group, protection of the remaining hydroxyls with benzyl groups, detritylation to expose the primary hydroxyl for glycosylation, the glycosylation reaction itself, and finally, global deprotection.

References

- 1. mdpi.com [mdpi.com]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. researchgate.net [researchgate.net]

- 4. Glycosyl donor - Wikipedia [en.wikipedia.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 7. A General Method for Selective Tritylation of Primary Hydroxyl Groups in Carbohydrates and Related Compounds [jsciences.ut.ac.ir]

The Strategic Application of Benzyl and Trityl Ethers in Nucleoside Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise chemical modification of nucleosides is a cornerstone of modern drug development and molecular biology. The synthesis of novel nucleoside analogues often necessitates a sophisticated protection strategy to selectively shield and deprotect hydroxyl groups on the ribose or deoxyribose sugar moiety. This guide provides a comprehensive overview of the concomitant use of benzyl (B1604629) and trityl ethers as an orthogonal protecting group strategy in nucleoside synthesis, offering a powerful approach for the regioselective modification of these critical biomolecules.

Core Principles: Orthogonal Protection with Benzyl and Trityl Ethers

The successful synthesis of complex, modified nucleosides hinges on the ability to protect and deprotect specific hydroxyl groups at will. The combination of trityl (Tr) and benzyl (Bn) ethers provides a robust and widely employed orthogonal protection scheme. "Orthogonal protection" refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group without affecting the others.[1]

-

Trityl Group (Triphenylmethyl): This bulky protecting group is typically introduced at the sterically least hindered primary 5'-hydroxyl group of the nucleoside. Its primary advantage is its lability under acidic conditions, allowing for its selective removal in the presence of other, more robust protecting groups.[2]

-

Benzyl Group: Benzyl ethers are commonly used to protect the secondary 2'- and 3'-hydroxyl groups of the sugar ring. They are stable to the acidic conditions used to remove the trityl group and are typically cleaved under neutral conditions via catalytic hydrogenolysis.

This differential reactivity forms the basis of the orthogonal strategy, enabling a precise, stepwise modification of the nucleoside.

Experimental Protocols

The following sections detail the key experimental procedures for the introduction and selective removal of trityl and benzyl protecting groups in the context of nucleoside synthesis.

Regioselective 5'-O-Tritylation of Nucleosides

The selective protection of the primary 5'-hydroxyl group is the crucial first step in many nucleoside modification strategies. The steric bulk of the trityl group favors its reaction at this less hindered position.

Protocol: 5'-O-Tritylation of Uridine (B1682114)

-

Preparation: A solution of uridine (1 equivalent) in anhydrous pyridine (B92270) is prepared in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Reaction: Trityl chloride (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of methanol (B129727). The solvent is then removed under reduced pressure.

-